Aminoacetonitrile

Description

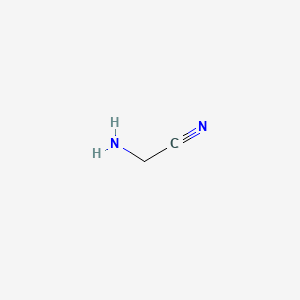

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminoacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2/c3-1-2-4/h1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNYGALUNNFWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NH2CH2CN, C2H4N2 | |

| Record name | aminoacetonitrile | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aminoacetonitrile | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202314 | |

| Record name | Aminoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oily liquid; [Merck Index] | |

| Record name | Aminoacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9069 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

7.94 [mmHg] | |

| Record name | Aminoacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9069 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

540-61-4 | |

| Record name | Aminoacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3739OQ10IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Cornerstone of Prebiotic Chemistry: A Technical Guide to Aminoacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacetonitrile (AAN), a simple yet significant molecule, holds a pivotal position in our understanding of prebiotic chemistry and the origins of life. As the immediate precursor to glycine (B1666218), the simplest proteinogenic amino acid, its study offers profound insights into the formation of life's fundamental building blocks. This technical guide provides an in-depth exploration of the core chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visualizations of its key chemical pathways. Due to its inherent instability, this compound is often handled as its more stable salt forms, such as this compound hydrochloride or this compound sulfate (B86663).[1][2] This guide will address both the free base and its common salt derivatives.

Core Chemical and Physical Properties

This compound is a colorless, oily liquid at room temperature.[3] It is characterized by the presence of both a nucleophilic amine group and an electrophilic nitrile group, which contributes to its instability as a free base.[4] This inherent reactivity is a cornerstone of its importance in synthetic and prebiotic chemistry.

General and Physical Properties

The fundamental identifiers and physical characteristics of this compound are summarized in the table below, providing a comparative look at the free base and its common hydrochloride and sulfate salts.

| Property | This compound | This compound Hydrochloride | This compound Sulfate |

| IUPAC Name | 2-Aminoacetonitrile | 2-Aminoacetonitrile hydrochloride | 2-Aminoacetonitrile sulfate |

| Synonyms | Glycinonitrile, Cyanomethylamine | Glycinonitrile hydrochloride | Glycinonitrile sulfate |

| CAS Number | 540-61-4[5] | 6011-14-9[6] | 151-63-3 (1:1), 5466-22-8 (2:1)[6] |

| Molecular Formula | C₂H₄N₂[5] | C₂H₅ClN₂[7] | C₂H₆N₂O₄S (1:1), C₄H₁₀N₄O₄S (2:1)[6] |

| Molecular Weight | 56.07 g/mol [5] | 92.53 g/mol [6][8] | 154.15 g/mol (1:1), 210.21 g/mol (2:1)[6] |

| Appearance | Oily liquid[6] | White to light brown solid[1][9] | Hygroscopic leaflets[6] |

| Melting Point | 101 °C (literature value, may be for a salt)[3][10][11][12] | 165.5 - 166.5 °C[7]; 172-174 °C[9] | 121 °C (1:1), 166 °C (dec.) (2:1)[6] |

| Boiling Point | 58 °C at 15 mmHg (with partial decomposition)[3][4][6][11] | Not applicable | Not applicable |

| Density | ~1.0 g/cm³[10][13] | Not available | Not available |

| Solubility | Soluble in water[14] | Soluble in water (1000 g/L at 20°C), slightly soluble in methanol[9][15] | Soluble in water |

| pKa (conjugate acid) | 5.34[4][14] | Not available | Not available |

Spectroscopic Data

The structural characterization of this compound and its derivatives is crucial for their identification and quantification. Below is a summary of key spectroscopic data.

| Spectrum Type | This compound | This compound Hydrochloride | This compound Sulfate |

| ¹H NMR | - | Available[16][17] | Available[18] |

| ¹³C NMR | - | Available[17] | Available[19] |

| FTIR (cm⁻¹) | ν(C≡N) at 2237[3][7] | - | - |

| Mass Spec (m/z) | 56 (M+), 55, 53[3] | - | - |

Key Chemical Pathways and Reaction Mechanisms

This compound is a central molecule in the Strecker synthesis, a plausible prebiotic route to amino acids.[11][14][20][21] It can be formed from simple precursors like formaldehyde (B43269), hydrogen cyanide, and ammonia (B1221849) and can be subsequently hydrolyzed to glycine.

Strecker Synthesis of this compound

The Strecker synthesis provides a direct pathway to α-aminonitriles from aldehydes, ammonia, and cyanide. The general workflow for the formation of this compound is depicted below.

Hydrolysis of this compound to Glycine

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield glycine. This two-step hydrolysis proceeds through an intermediate amide.[22][23][24]

Experimental Protocols

Detailed and reliable experimental procedures are critical for the synthesis and study of this compound and its derivatives.

Synthesis of this compound Hydrochloride

This protocol is adapted from a patented method for the preparation of this compound hydrochloride.[8]

Materials:

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Formaldehyde (37% aqueous solution)

-

Sodium cyanide (NaCN)

-

Glacial acetic acid

-

Hydrogen chloride (gas or concentrated HCl)

-

Water

Procedure:

-

In a reaction vessel equipped with stirring and cooling, add ammonium chloride, 37% formaldehyde solution, and water. Stir the mixture until uniform.

-

Cool the reactor to below 0 °C.

-

Slowly add a 30-40 wt% aqueous solution of sodium cyanide dropwise.

-

Simultaneously with the sodium cyanide addition, begin the dropwise addition of glacial acetic acid.

-

After the additions are complete, continue to stir the reaction mixture at a temperature below 0 °C for 1-2 hours.

-

Filter the resulting precipitate and wash it with water to obtain crude this compound.

-

Prepare a methanol solution of hydrogen chloride (30-50 wt%).

-

Mix the crude this compound with the methanolic HCl solution.

-

Heat the mixture to 45-50 °C and maintain for 1-2 hours.

-

Cool the solution to below 5 °C to precipitate this compound hydrochloride.

-

Filter the crystals, wash with cold methanol, and dry under vacuum.

Purification of this compound Hydrochloride

This compound hydrochloride can be purified by recrystallization.[1][9]

Materials:

-

Crude this compound hydrochloride

-

Absolute ethanol

-

Diethyl ether

Procedure:

-

Dissolve the crude this compound hydrochloride in a minimal amount of hot absolute ethanol.

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature.

-

For further precipitation, the ethanolic solution can be added to diethyl ether (1:1 ratio) or cooled to a lower temperature.

-

Collect the resulting hygroscopic crystals by filtration.

-

Dry the purified crystals under vacuum.

Hydrolysis of this compound Sulfate to Glycine

This protocol describes the hydrolysis of the sulfate salt to produce glycine.[25]

Materials:

-

This compound hydrogen sulfate

-

Barium hydroxide (B78521) octahydrate

-

Water

Procedure:

-

Bring a suspension of barium hydroxide octahydrate in water to a boil in a beaker.

-

Add this compound hydrogen sulfate in portions to the boiling suspension, controlling the rate to prevent excessive frothing.

-

Cover the beaker and continue boiling for 6-8 hours, or until the evolution of ammonia ceases.

-

During this process, barium sulfate will precipitate.

-

Filter the hot solution to remove the barium sulfate precipitate.

-

The filtrate contains an aqueous solution of glycine, which can be further purified by crystallization.

Safety and Handling

This compound and its precursors are hazardous materials and should be handled with appropriate safety precautions.

-

Toxicity: this compound is harmful if swallowed, in contact with skin, or if inhaled.[5] It is also suspected of causing cancer.[5] Nitriles can release hydrogen cyanide upon contact with acids.[2]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[19][26][27][28] Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.[2] Due to its instability, the free base should be stored at low temperatures (e.g., -20 °C).[3][22][13][24] The hydrochloride and sulfate salts are more stable but are often hygroscopic and should be stored in tightly sealed containers.[6][7][9][15]

Conclusion

This compound remains a molecule of significant interest, not only for its role in prebiotic chemical pathways but also as a versatile intermediate in organic synthesis.[1][9][14] A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for researchers in the fields of astrobiology, organic chemistry, and drug development. The information provided in this guide serves as a comprehensive resource to facilitate further research and application of this foundational molecule.

References

- 1. This compound hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of glycine formation from this compound in space - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Insights into the molecular structure and infrared spectrum of the prebiotic species this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05179F [pubs.rsc.org]

- 7. This compound characterization in astrophysical-like conditions | Astronomy & Astrophysics (A&A) [aanda.org]

- 8. CN102432501A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]

- 9. Miller–Urey experiment - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 12. This compound [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Amino acid analogues provide multiple plausible pathways to prebiotic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound hydrochloride(6011-14-9) IR Spectrum [m.chemicalbook.com]

- 16. This compound hydrochloride(6011-14-9) 1H NMR [m.chemicalbook.com]

- 17. This compound hydrochloride | C2H4N2.ClH | CID 11491918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. This compound sulfate (5466-22-8) 1H NMR spectrum [chemicalbook.com]

- 19. This compound HYDROGEN SULFATE(151-63-3) 13C NMR [m.chemicalbook.com]

- 20. Strecker_amino_acid_synthesis [chemeurope.com]

- 21. aanda.org [aanda.org]

- 22. This compound synthesis - chemicalbook [chemicalbook.com]

- 23. Mechanisms of glycine formation from this compound in space - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 27. dev.spectrabase.com [dev.spectrabase.com]

- 28. Methylenthis compound(109-82-0) 1H NMR [m.chemicalbook.com]

aminoacetonitrile spectroscopic data interpretation (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Interpretation of Aminoacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (H₂NCH₂CN), the simplest aminonitrile, is a molecule of significant interest in prebiotic chemistry and astrophysics as a potential precursor to glycine, the simplest amino acid.[1][2] Its detection in interstellar space highlights its importance in the study of the origins of life.[3] For researchers in drug development and organic synthesis, this compound serves as a valuable building block. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide provides a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and a logical workflow for its identification.

Spectroscopic Data Interpretation

The structural elucidation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides unique insights into the molecule's framework, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the presence of two non-equivalent sets of protons and two distinct carbon atoms, the NMR spectra of this compound are relatively simple and highly characteristic.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by two signals corresponding to the methylene (B1212753) (-CH₂-) and amine (-NH₂) protons. The exact chemical shifts can vary depending on the solvent and whether the compound is in its free base or salt form. In the salt form (e.g., hydrochloride or sulfate), the amine protons become -NH₃⁺ and their signal shifts significantly downfield.[4][5]

Table 1: ¹H NMR Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -NH₂ (Amine) | ~1.5 - 2.5 | Singlet (broad) | 2H |

| -CH₂- (Methylene) | ~3.4 - 3.6 | Singlet | 2H |

Note: Data are typical values for the free base in a non-protic solvent like CDCl₃. Shifts and multiplicity can change with solvent, concentration, and pH.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound shows two distinct signals, one for the sp³-hybridized methylene carbon and another for the sp-hybridized nitrile carbon.[6]

Table 2: ¹³C NMR Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -C H₂- (Methylene) | ~35 - 40 |

| -C ≡N (Nitrile) | ~117 - 120 |

Note: Data are typical values. The spectrum for this compound hydrogen sulfate (B86663) shows signals in these regions.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound clearly indicates the presence of the amine (N-H), methylene (C-H), and nitrile (C≡N) groups.[2][7]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3431 / 3367 | Medium-Strong | N-H asymmetric/symmetric stretching (NH₂) |

| 2950 - 3000 | Medium | C-H stretching (CH₂) |

| 2237 | Weak-Medium | C≡N stretching (nitrile) |

| 1642 | Medium | N-H scissoring (NH₂) |

| 1430 | Medium | C-H scissoring (CH₂) |

| 923 | Strong | NH₂ torsion/wag |

Note: Wavenumbers are based on gas-phase and matrix-isolation studies.[1][7][8] The C≡N stretch is noted to be anomalously weak in the IR spectrum.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural features. Electron ionization (EI) is a common method for analyzing small molecules like this compound.

The mass spectrum shows a molecular ion (M⁺) peak corresponding to the molecular weight of the molecule (56.07 g/mol ).[9][10] The fragmentation pattern is consistent with the structure, showing characteristic losses.

Table 4: Major Fragments in the EI-Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 56 | 45 | [H₂NCH₂CN]⁺ (Molecular Ion, M⁺) |

| 55 | 100 | [HNCH₂CN]⁺ (Loss of H•) |

| 29 | 80 | [H₂NCH₂]⁺ (Loss of •CN) |

| 28 | 95 | [HNCH]⁺ (Further fragmentation) |

| 27 | 40 | [HCN]⁺ or [C₂H₃]⁺ |

Data sourced from the NIST WebBook.[9][10]

Interpretation of Fragmentation:

-

m/z 56 (M⁺) : The molecular ion confirms the molecular weight of this compound.[9]

-

m/z 55 : The base peak often results from the loss of a single hydrogen radical from the molecular ion.[9]

-

m/z 29 : This prominent peak corresponds to the cleavage of the C-C bond, resulting in the loss of a cyanide radical (•CN), which is a common fragmentation pathway for nitriles.[11]

Experimental Protocols

Standard protocols for acquiring high-quality spectroscopic data are outlined below.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for salts) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition : Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard single-pulse experiment is sufficient. Key parameters include a 30-45° pulse angle, a spectral width of approximately 10-12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the spectrum using a standard proton-decoupled pulse program (e.g., zgpg30).[12] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.[12] A spectral width of 0-200 ppm is typical.[12]

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Neat Liquid : Place a drop of pure liquid this compound between two NaCl or KBr plates.

-

Solution : Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal absorption in the regions of interest and analyze in a liquid cell.

-

Gas Phase/Matrix Isolation : For high-resolution studies, the sample can be vaporized and introduced into a gas cell or co-deposited with an inert gas (e.g., Argon) onto a cold substrate (e.g., CsI at ~14 K).[1]

-

-

Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned from 4000 to 400 cm⁻¹. A background spectrum of the empty cell or salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization : Use a standard electron ionization (EI) source, typically with an electron energy of 70 eV.[13] This energy is sufficient to cause ionization and reproducible fragmentation.

-

Analysis : The generated ions are separated by a mass analyzer (e.g., quadrupole) based on their m/z ratio and detected. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for identifying an unknown sample as this compound using the combined spectroscopic data.

Caption: Logical workflow for the identification of this compound.

References

- 1. astrochem.org [astrochem.org]

- 2. researchgate.net [researchgate.net]

- 3. aanda.org [aanda.org]

- 4. This compound sulfate (5466-22-8) 1H NMR [m.chemicalbook.com]

- 5. This compound hydrochloride(6011-14-9) 1H NMR spectrum [chemicalbook.com]

- 6. This compound HYDROGEN SULFATE(151-63-3) 13C NMR spectrum [chemicalbook.com]

- 7. Insights into the molecular structure and infrared spectrum of the prebiotic species this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05179F [pubs.rsc.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. aanda.org [aanda.org]

Quantum Chemical Calculations for Aminoacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacetonitrile (NH₂CH₂CN), a key prebiotic molecule identified in the interstellar medium, is a subject of intense scientific scrutiny due to its role as a potential precursor to glycine (B1666218), the simplest amino acid.[1][2] Understanding its molecular structure, spectroscopic properties, and reaction pathways is crucial for fields ranging from astrochemistry to drug discovery. Quantum chemical calculations have emerged as an indispensable tool in this endeavor, providing highly accurate and quantitative data on molecular systems that can be challenging to obtain through experimental means alone.[3] This technical guide provides an in-depth overview of the application of quantum chemical methods to the study of this compound, summarizing key findings and methodologies for researchers and professionals in related fields.

Structural and Spectroscopic Characterization

Quantum chemical calculations have been instrumental in the precise characterization of the molecular structure and spectroscopic properties of this compound. High-level computational methods are employed to determine its equilibrium geometry, rotational constants, and vibrational frequencies, which are essential for its detection and analysis in various environments.[4]

Computational Methodologies

A variety of quantum chemical methods have been utilized to study this compound, with the choice of method depending on the desired accuracy and computational cost. Commonly employed approaches include:

-

Coupled-Cluster (CC) Theory: Considered the "gold standard" for its high accuracy, coupled-cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is used to obtain benchmark geometric and spectroscopic parameters.[1]

-

Composite Schemes: Methods like the Complete Basis Set (CBS) schemes (e.g., CBS-QB3) are used to approximate high-level accuracy with reduced computational expense, making them suitable for studying reaction mechanisms.[5][6]

-

Density Functional Theory (DFT): DFT methods, such as B3LYP and M06, offer a good balance of accuracy and computational efficiency and are widely used for geometry optimizations and frequency calculations.[7]

-

Møller-Plesset Perturbation Theory (MP2): This method provides a good starting point for including electron correlation beyond the Hartree-Fock approximation and is often used for structural and vibrational analysis.[8]

The selection of an appropriate basis set, such as the Dunning-type correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ), is also critical for obtaining reliable results.

Key Structural and Spectroscopic Data

The following tables summarize key quantitative data obtained from high-level quantum chemical calculations of this compound.

Table 1: Calculated Equilibrium Rotational Constants and Dipole Moment

| Parameter | Calculated Value | Experimental Value | Reference |

| A₀ (MHz) | 16045.3 | 16045.3378 | [4] |

| B₀ (MHz) | 5576.9 | 5576.9189 | [4] |

| C₀ (MHz) | 4280.9 | 4280.9238 | [4] |

| µₐ (D) | 1.34 | 1.34(2) | [4] |

| µₑ (D) | 2.60 | 2.60(2) | [4] |

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹)

| Mode | Assignment | Calculated Harmonic Frequency | Anharmonic Correction | Final Calculated Frequency | Experimental Frequency | Reference |

| ν₁ | NH₂ asym. stretch | 3527 | -146 | 3381 | 3381.1 | [4] |

| ν₂ | NH₂ sym. stretch | 3451 | -132 | 3319 | 3319.4 | [4] |

| ν₃ | CH₂ asym. stretch | 3059 | -99 | 2960 | 2960.3 | [4] |

| ν₄ | CH₂ sym. stretch | 2992 | -89 | 2903 | 2902.9 | [4] |

| ν₅ | C≡N stretch | 2315 | -55 | 2260 | 2259.8 | [4] |

| ν₁₅ | NH₂ wagging | 1181 | -21 | 1160 | 1160 | [4] |

Reaction Mechanisms: The Path to Glycine

A significant focus of computational studies on this compound is its role in the formation of glycine. Quantum chemical calculations have been employed to explore various potential energy surfaces and determine the activation barriers for different reaction pathways.

Hydrolysis of this compound

The hydrolysis of the nitrile group in this compound is a key step in the proposed Strecker synthesis of glycine in interstellar environments.[8] Computational studies have shown that the direct hydrolysis of this compound has a high energy barrier.[9] However, the presence of water molecules can act as a catalyst, significantly lowering the activation energy.[5]

One proposed barrierless pathway involves the reaction of this compound with a hydroxyl radical (•OH) and a water molecule, suggesting that glycine can be formed thermally on icy grain surfaces in the interstellar medium.[5][10]

Table 3: Calculated Activation Barriers for Glycine Formation from this compound

| Reaction | Computational Method | Overall Activation Barrier (kJ mol⁻¹) | Reference |

| NH₂CH₂CN + •OH + H₂O (with catalytic H₂O) | CBS-QB3 | 0 (barrierless) | [5][10] |

| •NHCH₂CN + 2H₂O | CBS-QB3 | 229 | [5][10] |

| NH₂•CHCN + 2H₂O | CBS-QB3 | 216 | [5][10] |

| NH₂CH₂CN + •OH + H₂O | CBS-QB3 | 118 | [5][10] |

Experimental and Computational Protocols

High-Resolution Infrared Spectroscopy

Experimental validation of computational results is crucial. High-resolution infrared spectra of this compound have been recorded using Fourier Transform Infrared (FTIR) spectrometers coupled with long-path absorption cells.[11] For instance, spectra can be obtained using a Bruker IFS 125 FT interferometer at a synchrotron facility, allowing for very high spectral resolution.[11]

Quantum Chemical Calculation Workflow

A typical workflow for the quantum chemical characterization of this compound involves several steps, as illustrated in the diagram below.

Caption: A typical workflow for quantum chemical calculations of this compound.

Signaling Pathways and Logical Relationships

The formation of glycine from this compound can be conceptualized as a multi-step process. The following diagram illustrates a simplified logical relationship for a proposed reaction pathway.

Caption: A simplified logical diagram of a glycine formation pathway.

Conclusion

Quantum chemical calculations provide an invaluable framework for understanding the fundamental properties of this compound. From precise structural and spectroscopic data that aid in its astronomical detection to the elucidation of complex reaction mechanisms leading to the formation of amino acids, computational chemistry is at the forefront of research in this area. The synergy between high-level theoretical calculations and experimental observations will continue to deepen our understanding of this important prebiotic molecule and its role in the origins of life and other chemical systems.

References

- 1. Insights into the molecular structure and infrared spectrum of the prebiotic species this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 4. Insights into the molecular structure and infrared spectrum of the prebiotic species this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05179F [pubs.rsc.org]

- 5. Mechanisms of glycine formation from this compound in space - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pure.dongguk.edu [pure.dongguk.edu]

- 7. Computational Study on the Conformational Preferences of Neutral, Protonated and Deprotonated Glycine Dimers [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of glycine formation from this compound in space - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

Stability of Aminoacetonitrile at Room Temperature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminoacetonitrile is a key intermediate in the synthesis of glycine (B1666218) and various nitrogen-containing heterocycles. However, its inherent instability at room temperature presents significant challenges for its storage, handling, and application in research and development. This technical guide provides an in-depth analysis of the stability of this compound at ambient conditions, focusing on its primary degradation pathways: hydrolysis and polymerization. The document outlines the factors influencing its stability, presents available quantitative data, and details experimental protocols for its stability assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively manage and utilize this compound in their work.

Introduction

This compound (H₂N-CH₂-C≡N) is a colorless liquid that is recognized for its bifunctional nature, containing both a nucleophilic amine group and an electrophilic nitrile group. This intramolecular reactivity is the primary cause of its instability at room temperature[1]. Consequently, it is often supplied and stored as a more stable salt, such as this compound hydrochloride or bisulfate[1]. Understanding the degradation kinetics and products is crucial for its use as a reactant, for ensuring the purity of synthesized materials, and for the development of stable formulations.

Degradation Pathways

At room temperature, this compound primarily degrades through two competing pathways: hydrolysis and polymerization. The predominant pathway is highly dependent on environmental conditions such as pH and the presence of water.

Hydrolysis to Glycine

In the presence of water, this compound can undergo hydrolysis to form glycine, the simplest amino acid. This reaction is of significant interest in prebiotic chemistry and is believed to proceed through a two-step mechanism involving a glycinamide (B1583983) intermediate[2][3].

The overall hydrolysis reaction is as follows:

H₂NCH₂CN + 2H₂O → H₂NCH₂COOH + NH₃

Theoretical calculations have shown that the direct hydrolysis of the nitrile group has a high energy barrier, but this barrier is significantly lowered in the presence of water molecules that act as catalysts[2]. The rate of hydrolysis is markedly influenced by pH.

-

Alkaline Conditions: Hydrolysis is significantly accelerated under alkaline conditions.

-

Acidic and Neutral Conditions: The reaction is considerably slower at acidic and neutral pH.

Polymerization

The bifunctional nature of this compound allows it to undergo self-condensation or polymerization, especially in concentrated solutions or in the absence of sufficient water for hydrolysis. While the exact structure of the polymer can vary, it is thought to involve the formation of polypeptide-like structures or complex nitrogen-containing polymers. This process can be catalyzed by heat and certain surfaces, such as clays, but can also occur slowly at room temperature over time.

Quantitative Stability Data

Precise kinetic data for the degradation of this compound free base at room temperature is scarce in publicly available literature. Most studies focus on its reactions under specific, often non-ambient, conditions related to prebiotic synthesis. However, some data on its hydrolysis in aqueous solutions at different pH values can be summarized.

Table 1: Hydrolysis of this compound in Aqueous Solution

| pH | Temperature (°C) | Time (hours) | Products and Yields | Reference |

| 1 | Room Temperature | 150 | No significant hydrolysis observed | [4] |

| 6 | Room Temperature | 150 | No significant hydrolysis observed | [4] |

| 11 | Room Temperature | 300 | Glycinamide (~65%), Glycine (~10%) | [4] |

Note: "Room Temperature" is as stated in the reference, and is assumed to be approximately 20-25°C.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the amount of this compound and its degradation products over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method[5][6].

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (B78521) (0.1 M)

-

Hydrogen peroxide (3%)

-

Deionized water

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (pH 7.0)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Store at room temperature and 60°C.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Store at room temperature.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature.

-

Thermal Degradation: Store the stock solution at 60°C.

-

Photostability: Expose the stock solution to light according to ICH Q1B guidelines.

-

Time Points: Withdraw aliquots at initial, 2, 4, 8, 24, and 48 hours. Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Table 2: Suggested HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.05 M Phosphate Buffer (pH 6.0) B: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

Note: This is a starting point and the method should be optimized and validated according to ICH guidelines.

NMR Spectroscopy for Structural Elucidation

Objective: To identify the structure of degradation products.

Procedure:

-

Generate degradation products using the forced degradation protocol on a larger scale to obtain sufficient material.

-

Isolate the major degradation products using preparative HPLC.

-

Lyophilize the collected fractions to remove the mobile phase.

-

Dissolve the isolated products in a suitable deuterated solvent (e.g., D₂O).

-

Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra.

-

Analyze the spectra to elucidate the chemical structures of the degradation products. The known spectra of this compound, glycine, and glycinamide can be used as references.

Recommendations for Storage and Handling

Based on the known instability of this compound, the following recommendations should be followed to minimize degradation:

-

Storage Temperature: Store at or below -20°C for long-term stability. For short-term use, refrigeration (2-8°C) is advisable.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.

-

Form: Whenever possible, use the more stable salt forms (e.g., hydrochloride) for storage. The free base should be generated immediately before use if required.

-

Moisture: Protect from moisture at all times. Use of desiccants in storage containers is recommended for the solid form[7][8][9].

-

pH: Avoid alkaline conditions in aqueous solutions to prevent rapid hydrolysis.

Conclusion

This compound is an inherently unstable compound at room temperature, primarily undergoing hydrolysis to glycine and polymerization. Its stability is highly dependent on temperature, pH, and the presence of water. For reliable use in research and development, it is imperative to store this compound under controlled, cold, and dry conditions, preferably as a salt. The development and implementation of a validated stability-indicating analytical method, such as the HPLC method outlined in this guide, is essential for monitoring its purity and understanding its degradation profile in specific applications. The provided protocols for forced degradation and analysis serve as a robust framework for establishing the stability of this compound and its formulations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. pharmtech.com [pharmtech.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. View of Effect of moisture on solid state stability [jms.ump.edu.pl]

An In-depth Technical Guide to the Physical and Chemical Properties of Aminoacetonitrile Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacetonitrile, a key building block in organic synthesis, is of significant interest to the pharmaceutical and drug development industries. Its structural motif is found in a variety of biologically active compounds, including anthelmintic agents.[1] Due to the inherent instability of the free base, this compound is typically handled and studied in its more stable salt forms.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of common this compound salts, including the hydrochloride, sulfate (B86663), and tosylate salts.

This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, detailed experimental protocols, and visualizations of key chemical pathways to support laboratory work and decision-making processes.

Physical and Chemical Properties

The salt form of this compound significantly influences its physical properties, such as melting point and solubility, which are critical parameters in drug development for formulation and delivery.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and its hydrochloride, sulfate, and tosylate salts.

| Property | This compound (Free Base) | This compound Hydrochloride | This compound Sulfate | This compound Tosylate |

| Molecular Formula | C₂H₄N₂ | C₂H₅ClN₂ | (C₂H₄N₂)₂·H₂SO₄ | C₉H₁₂N₂O₃S |

| Molecular Weight | 56.07 g/mol [3] | 92.53 g/mol [4] | 210.21 g/mol | 228.27 g/mol |

| Appearance | Colorless liquid[2] | White to off-white crystalline powder[5][6] | White to almost white powder to crystal | Data not available |

| Melting Point | Not applicable | 172-174 °C[5][7] | 165 °C | Data not available |

| pKa (of conjugate acid) | 5.34[2] | Data not available | Data not available | Data not available |

Table 1: General Physicochemical Properties

| Solvent | This compound Hydrochloride | This compound Sulfate | This compound Tosylate |

| Water | 1000 g/L (20 °C)[5][8] | 970 g/L (20 °C) | Data not available |

| Methanol (B129727) | Slightly soluble (Heated)[5][9] | Data not available | Data not available |

| Ethanol | Recrystallizes from dilute EtOH[4][10] | Data not available | Data not available |

| DMSO | Data not available | Data not available | Data not available |

| THF | Data not available | Data not available | Data not available |

Table 2: Solubility Data

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound salts.

Synthesis of this compound Salts

3.1.1 Synthesis of this compound Hydrochloride

This compound hydrochloride can be synthesized by reacting this compound with hydrogen chloride in methanol. The this compound is mixed with a methanol solution containing 30-50 wt% hydrogen chloride. The reaction mixture is heated to 45-50°C for 1-2 hours. After the reaction, the mixture is cooled to below 5°C, and the resulting solid is collected by filtration and centrifugation to yield this compound hydrochloride.[4][10]

3.1.2 Synthesis of this compound Sulfate

This compound sulfate is prepared by reacting this compound with a sulfuric acid solution in methanol. The reaction is carried out at 30-35°C for 1-2 hours. The product is then isolated by cooling the mixture to below 5°C, followed by filtration and centrifugation.[11]

3.1.3 General Procedure for the Synthesis of this compound Tosylate

A general method for the tosylation of amines can be adapted for the synthesis of this compound tosylate. To a solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile), p-toluenesulfonyl chloride (TsCl) is added, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl generated. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography. The reaction mixture is then worked up by washing with aqueous acid and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Workflow for Salt Synthesis

Caption: General workflows for the synthesis of this compound salts.

Determination of Melting Point

The melting point of this compound salts can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, crystalline salt is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Determination of Solubility (Shake-Flask Method)

The equilibrium solubility of this compound salts in various solvents can be determined using the shake-flask method.

-

Preparation of Saturated Solution: An excess amount of the salt is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid.

-

Analysis: The concentration of the dissolved salt in the filtrate is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy, against a standard curve.

-

Calculation: The solubility is expressed in units such as g/L or mg/mL.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the conjugate acid of this compound can be determined by potentiometric titration.

-

Solution Preparation: A standard solution of the this compound salt of known concentration is prepared in deionized water.

-

Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Stability Testing

The stability of this compound salts can be assessed according to the International Council for Harmonisation (ICH) guidelines.

-

Protocol Design: A stability testing protocol is established, defining the storage conditions (temperature and humidity), testing frequency, and analytical methods.

-

Storage: Samples of the salt, packaged in appropriate containers, are stored under various conditions, such as long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH).[12]

-

Testing: At specified time points, samples are withdrawn and analyzed for key stability-indicating parameters, such as appearance, purity (e.g., by HPLC to detect degradation products), and water content.

-

Data Evaluation: The data is evaluated to determine the shelf-life and recommend appropriate storage conditions.

Experimental Workflow for Physicochemical Characterization

Caption: A generalized workflow for the physicochemical characterization of this compound salts.

Relevance in Drug Development

This compound derivatives have emerged as a significant class of anthelmintic agents.[1] Their mechanism of action involves targeting nematode-specific nicotinic acetylcholine (B1216132) receptors (nAChRs).

Signaling Pathway in Anthelmintic Action

This compound derivatives act as agonists on a specific subtype of nAChRs found in nematodes, which are distinct from those in their mammalian hosts. This selectivity is a key factor in their favorable safety profile. The binding of these compounds to the nAChR leads to the opening of the ion channel, resulting in an influx of cations. This causes depolarization of the muscle cell membrane, leading to spastic paralysis of the worm. The paralyzed nematodes are then unable to maintain their position in the host's gastrointestinal tract and are expelled.[13][14]

Signaling Pathway of this compound Derivatives

Caption: Mechanism of anthelmintic action of this compound derivatives.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of key this compound salts. The tabulated quantitative data, along with the detailed experimental protocols, offer a valuable resource for researchers in the fields of medicinal chemistry and drug development. The elucidation of the synthesis pathways and the mechanism of action of this compound derivatives as anthelmintics further underscores the importance of this chemical scaffold. While comprehensive solubility data in a range of organic solvents remains an area for further investigation, the information presented herein provides a solid foundation for the handling, characterization, and utilization of this compound salts in a research and development setting.

References

- 1. This compound sulfate | 5466-22-8 [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 540-61-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound hydrochloride | 6011-14-9 [chemicalbook.com]

- 5. This compound hydrochloride|6011-14-9|lookchem [lookchem.com]

- 6. CAS 6011-14-9: Acetonitrile, 2-amino-, hydrochloride (1:1) [cymitquimica.com]

- 7. 6011-14-9 CAS MSDS (this compound hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. jnfuturechemical.com [jnfuturechemical.com]

- 9. 6011-14-9 | CAS DataBase [m.chemicalbook.com]

- 10. This compound hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. CN102531960B - Method for preparing this compound sulfate - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 14. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

Aminoacetonitrile as a Precursor to Glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of the amino acid glycine (B1666218) from its precursor, aminoacetonitrile. The document outlines the prevalent synthetic routes, details experimental protocols, presents quantitative data for process optimization, and describes analytical methods for characterization. Furthermore, it provides a visualization of the key biological pathway involving glycine.

Introduction

Glycine, the simplest proteinogenic amino acid, is a fundamental building block in numerous biological processes and a key component in the pharmaceutical and food industries.[1] Its synthesis from readily available starting materials is of significant interest. One of the most established methods for glycine production is the Strecker synthesis, which proceeds through an this compound intermediate.[2][3] This method involves the reaction of an aldehyde (formaldehyde) with ammonia (B1221849) and a cyanide source to yield this compound, which is subsequently hydrolyzed to produce glycine.[2][3] This guide provides a comprehensive overview of this process, intended for a scientific audience engaged in chemical synthesis and drug development.

Synthetic Pathways from this compound to Glycine

The primary industrial and laboratory-scale synthesis of glycine from this compound is achieved through the Strecker synthesis. This process can be conceptually divided into two key stages:

-

Formation of this compound: This step involves the reaction of formaldehyde (B43269), ammonia, and a cyanide source (such as hydrogen cyanide, potassium cyanide, or sodium cyanide).[3] The reaction proceeds via the formation of an intermediate imine from formaldehyde and ammonia, which is then attacked by the cyanide ion to form this compound.[4]

-

Hydrolysis of this compound: The nitrile group of this compound is hydrolyzed to a carboxylic acid, yielding glycine.[3] This hydrolysis can be carried out under acidic or basic conditions.[3] The reaction often proceeds through a glycinamide (B1583983) intermediate.[5]

Prebiotic and Interstellar Synthesis

Interestingly, the formation of glycine from this compound is also a subject of study in the context of prebiotic chemistry and astrochemistry. Research suggests that these reactions can occur under conditions mimicking those of early Earth or in interstellar environments.[6] Some proposed mechanisms in these contexts involve radical species and the catalytic role of water molecules, with some pathways being barrierless in the presence of a catalytic water molecule.[7][8]

Quantitative Data

The efficiency of glycine synthesis from this compound is highly dependent on the reaction conditions. The following tables summarize key quantitative data from various reported syntheses.

Table 1: Synthesis of this compound and its Derivatives

| Starting Materials | Product | Reaction Conditions | Yield | Reference |

| Formaldehyde, Ammonium (B1175870) Chloride, Sodium Cyanide, Acetic Acid | Methylenethis compound | Temperature maintained below 20°C with the addition of ice or solid carbon dioxide during the addition of sodium cyanide solution over 15-20 minutes. Stirring continued for 15 minutes after addition. | 45-55% | [9] |

| Formaldehyde, Ammonium Chloride, Sodium Cyanide, Acetic Acid | Methylenethis compound | Temperature maintained at 0°C. Sodium cyanide solution and acetic acid added over at least 6 hours. The mixture is stirred for an additional 1.5 hours. | 61-71% | [10] |

| Hydroxyacetonitrile, Ammonia | This compound | Molar ratio of hydroxyacetonitrile to ammonia of 1:2-10. Reaction temperature between 20-60°C for 0.5-8 hours. | Not specified | [11] |

Table 2: Hydrolysis of this compound to Glycine

| Starting Material | Hydrolysis Conditions | Yield | Purity | Reference |

| This compound Hydrogen Sulfate (B86663) | Boiling suspension of barium hydroxide (B78521) octahydrate in water for 6-8 hours. | 67-87% | - | [12] |

| This compound | Hydrolysis with an inorganic acid (e.g., sulfuric or phosphoric acid) at a molar ratio of this compound to acid of 1:0.2-4, at 60-200°C for 1-8 hours, followed by neutralization with milk of lime. | Not specified | - | [13] |

| This compound | Hydrolysis with an inorganic base (e.g., NaOH, KOH, Ca(OH)₂) at a molar ratio of this compound to base of 1:0.7-3.0, at a temperature not exceeding 100°C for 1-8 hours, followed by neutralization with a mineral acid. | Not specified | - | [11] |

| Monochloroacetic Acid and Ammonia (via in-situ generated this compound precursor) | Two-step reaction in methanol (B129727) with urotropine as a catalyst. | 92.9% | 99.7% | [14] |

| Hydantoin (B18101) (derived from glycolonitrile) | Hydrolysis with sodium hydroxide (1:3 molar ratio of hydantoin to NaOH) at 423.15 K for 6 hours. | 91% | - | [15] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and analysis of glycine from this compound, based on published methods.

Synthesis of Methylenethis compound (this compound Precursor)

Materials:

-

Formaldehyde (technical grade, ~35%)

-

Ammonium chloride

-

Sodium cyanide (98%)

-

Glacial acetic acid

-

Ice or solid carbon dioxide

-

Water

Procedure:

-

In a large round-bottomed flask equipped with a mechanical stirrer and surrounded by an ice-salt bath, combine formaldehyde and ammonium chloride.

-

Cool the mixture to 0°C.

-

Begin stirring and slowly add a solution of sodium cyanide in water over a period of at least six hours, maintaining the temperature at 0°C.

-

Simultaneously, after about half of the cyanide solution has been added, begin the slow addition of glacial acetic acid, timing the addition so that it finishes at the same time as the cyanide solution.

-

Continue stirring for an additional 1.5 hours after the additions are complete.

-

Filter the resulting precipitate (methylenethis compound).

-

Wash the product with water and dry.[10]

Caution: This procedure involves highly toxic sodium cyanide and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Hydrolysis of this compound Hydrogen Sulfate to Glycine

Materials:

-

This compound hydrogen sulfate

-

Barium hydroxide octahydrate

-

Sulfuric acid (50%)

-

Activated carbon (e.g., Norite)

-

Water

-

Ethyl alcohol (50%)

Procedure:

-

In a beaker, bring a suspension of barium hydroxide octahydrate in water to a boil.

-

Slowly add this compound hydrogen sulfate in portions to the boiling suspension.

-

Cover the beaker and continue boiling for 6-8 hours, or until the evolution of ammonia ceases.

-

Carefully add 50% sulfuric acid to quantitatively precipitate the barium as barium sulfate.

-

Filter the hot solution to remove the barium sulfate precipitate.

-

Concentrate the filtrate on a water bath.

-

Upon chilling, crude glycine will crystallize. Filter to collect the crystals.

-

Repeat the concentration and crystallization steps with the filtrate to maximize the yield of crude glycine.

-

Purify the crude glycine by recrystallization from water, using activated carbon to decolorize the solution.

-

Wash the purified glycine crystals with 50% ethyl alcohol and dry.[12]

Purification of Glycine

Purification of glycine from the reaction mixture is crucial to remove by-products and unreacted starting materials. Common purification techniques include:

-

Crystallization: As described in the protocol above, glycine can be purified by crystallization from water or aqueous alcohol solutions.[12]

-

Ion Exchange Chromatography: For removal of ionic impurities, the crude glycine solution can be passed through an acidic cation exchange resin.[16]

-

Activated Carbon Treatment: To remove colored impurities, the glycine solution can be treated with activated carbon. It is often recommended to adjust the pH of the solution to 6 or less before this step.[16]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of amino acids like glycine.

-

Reversed-Phase HPLC: C18 columns are commonly used. To retain the polar glycine molecule, ion-pairing reagents such as perfluoropentanoic acid (NFPA) or perfluoroheptanoic acid (TDFHA) can be added to the mobile phase.[17] A typical mobile phase might consist of an aqueous solution of the ion-pairing reagent and an organic modifier like acetonitrile (B52724).[17]

-

Hydrophilic Interaction Chromatography (HILIC): HILIC columns are well-suited for the analysis of polar compounds like amino acids without the need for derivatization.[18] A common mobile phase for HILIC is a mixture of acetonitrile and an aqueous buffer (e.g., potassium dihydrogen phosphate) at a low pH.[18]

-

Pre-column Derivatization: To enhance detection, glycine can be derivatized before injection. Phenylisothiocyanate (PITC) is a common derivatizing agent. The resulting derivatives can be separated on a C8 or C18 column and detected by UV absorbance.[19]

-

Detectors: UV detectors are commonly used, especially after derivatization.[19] For underivatized amino acids, a Charged Aerosol Detector (CAD) can be employed.[17]

Table 3: Example HPLC Conditions for Glycine Analysis

| Column Type | Mobile Phase | Detector | Reference |

| C18 | A: 1.25 mM TDFHA and 6.5 mM TFA in deionized water; B: 1.25 mM TDFHA in ACN (gradient elution) | UV, CAD | [17] |

| Silica (HILIC mode) | 2.5 mM Potassium dihydrogen phosphate (B84403) (pH 2.85) and Acetonitrile (25:75) | UV | [18] |

| C18 | A: 80-99% acetonitrile and 1-20% water; B: 80-99% potassium dihydrogen phosphate (5-30 mmol/L) and 1-10% methanol | Not specified | [20] |

| Amaze TH (Mixed-mode) | 13 mM sodium heptane (B126788) sulfonate and 5 mM Na₂SO₄ in water (pH 3.7 with H₂SO₄) | Diode-array spectrophotometer (200 nm) | [21] |

Spectrophotometry

Spectrophotometric methods for glycine determination typically involve a derivatization reaction to produce a colored compound that can be quantified by measuring its absorbance at a specific wavelength.

-

Principle: Amino acids can react with certain reagents to form colored complexes. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the amino acid.[22]

-

Procedure:

-

A sample containing glycine is mixed with a derivatizing reagent (e.g., 2,4,6-trichloro-s-triazine or dichlone) in a buffered solution.[23][24]

-

The reaction mixture may require heating to facilitate color development.[24]

-

After cooling, the absorbance of the solution is measured at the wavelength of maximum absorption (e.g., 382 nm or 470 nm).[23][24]

-

The concentration of glycine is determined by comparing the absorbance to a standard curve prepared with known concentrations of glycine.[23][24]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical and biological pathways, as well as a typical experimental workflow.

References

- 1. foundationnkh.org [foundationnkh.org]

- 2. Miller–Urey experiment - Wikipedia [en.wikipedia.org]

- 3. How can glycine be prepared by Strecker synthesis? | Filo [askfilo.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aanda.org [aanda.org]

- 7. Mechanisms of glycine formation from this compound in space - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. orgsyn.org [orgsyn.org]

- 11. CN1962611B - Process for preparing glycine using hydroxy-acetonitrile method - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CN1305836C - Method for preparing glycine - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. data.epo.org [data.epo.org]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. jocpr.com [jocpr.com]

- 19. ijfans.org [ijfans.org]

- 20. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. Analysis of Glycine by Spectrophotometry - STEMart [ste-mart.com]

- 23. datapdf.com [datapdf.com]

- 24. ijpsonline.com [ijpsonline.com]

Aminoacetonitrile in the Interstellar Medium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacetonitrile (NH₂CH₂CN), a potential precursor to the simplest amino acid, glycine (B1666218), has been a molecule of significant interest in the field of astrochemistry and the origins of life. Its detection in the interstellar medium (ISM) provides crucial insights into the complex chemical processes occurring in star-forming regions and the potential for the formation of biologically relevant molecules in extraterrestrial environments. This technical guide provides a comprehensive overview of the occurrence, detection, and formation of this compound in the ISM, tailored for a scientific audience.

Observational Detections and Quantitative Abundance

This compound has been successfully detected in several hot molecular cores within the interstellar medium. The primary locations of its confirmed detection are Sagittarius B2(N) (Sgr B2(N)) and G10.47+0.03.

Quantitative Data Summary

The following tables summarize the key quantitative data from the observational detections of this compound in the ISM.

| Source | Telescope(s) | Column Density (cm⁻²) | Rotational Temperature (K) | Fractional Abundance | Reference(s) |

| Sagittarius B2(N) | IRAM 30m, Plateau de Bure Interferometer, Australia Telescope Compact Array | 2.8 x 10¹⁶ | 100 | 2.2 x 10⁻⁹ | [1][2] |

| G10.47+0.03 | Atacama Large Millimeter/submillimeter Array (ALMA) | (9.10 ± 0.7) x 10¹⁵ | 122 ± 8.8 | 7.01 x 10⁻⁸ | [3][4] |

| Sagittarius B2(M) | IRAM 30m | < 6 x 10¹⁵ (Upper Limit) | - | - | [1] |

| Cold, Extended Emission toward Sgr B2 | Very Large Array (VLA) | < 3 x 10¹²⁻¹⁴ (Upper Limit) | - | - | [1] |

Table 1: Observational Data for this compound in the Interstellar Medium

Experimental Protocols for Detection

The detection of this compound in the ISM has been accomplished through radio astronomical observations targeting its rotational transitions.

Observational Methodology: A Case Study of Sgr B2(N) Detection

The initial and confirmatory detections of this compound in the hot molecular core Sgr B2(N) involved a multi-telescope approach to ensure the reliability of the identification.[1][2][5][6]

-

Initial Line Survey: A complete line survey of the Sgr B2(N) and (M) regions was conducted using the IRAM 30m telescope in the 3 mm wavelength range, with partial surveys at 2 mm and 1.3 mm.[1][5]

-

Data Analysis: The collected spectral data was analyzed under the assumption of Local Thermodynamic Equilibrium (LTE) .[1][2] This model assumes that the energy levels of the molecules are populated according to a Boltzmann distribution at a single rotational temperature. The emission of all known molecules was modeled simultaneously to identify spectral features corresponding to this compound.

-

Line Identification: Spectral features were matched with the predicted frequencies for this compound lines. The intensities of these lines were required to be consistent with a unique rotation temperature for a positive identification.[1][2] In the case of the Sgr B2(N) detection, 51 weak lines were assigned to this compound.[6]

-

Interferometric Confirmation: To confirm the single-dish detection and to probe the spatial distribution of the emission, follow-up observations were conducted with the IRAM Plateau de Bure Interferometer (PdBI) and the Australia Telescope Compact Array (ATCA) .[2][7] These interferometers provide higher angular resolution, which confirmed that the this compound emission originates from a compact, hot core known as the "Large Molecule Heimat".[1][2]

-

Search for Cold Emission: The Very Large Array (VLA) was used to search for cold, extended emission from this compound, which was not detected.[1][2]

The following diagram illustrates the general workflow for the detection of interstellar molecules like this compound.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. arxiv.org [arxiv.org]

- 4. Identification of interstellar amino acetonitrile in the hot molecular core G10.47+0.03: Possible glycine survey candidate for the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection of amino acetonitrile in Sgr B2(N) | Astronomy & Astrophysics (A&A) [aanda.org]

- 6. New organic molecule in space [mpg.de]

- 7. Far-infrared laboratory spectroscopy of this compound and first interstellar detection of its vibrationally excited transitions | Astronomy & Astrophysics (A&A) [aanda.org]

Thermal Decomposition of Aminoacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacetonitrile (H₂NCH₂CN), the simplest α-aminonitrile, is a molecule of significant interest due to its role as a potential precursor in the prebiotic synthesis of amino acids, particularly glycine. While its formation pathways have been extensively studied in astrophysical and prebiotic chemistry, a comprehensive understanding of its thermal decomposition is crucial for various applications, including chemical synthesis, pharmaceutical development, and safety assessments where this compound or its derivatives may be subjected to elevated temperatures. This technical guide provides an in-depth analysis of the potential thermal decomposition products of this compound, based on evidence from related compounds and established analytical methodologies. Due to a lack of direct experimental studies on the pyrolysis of pure this compound, this guide presents a hypothesized decomposition pathway and discusses the state-of-the-art techniques for its investigation.

Postulated Thermal Decomposition Products

Based on the pyrolysis of acetonitrile (B52724), which primarily yields hydrogen cyanide (HCN) and methane, and the thermal analysis of aminomalononitrile (B1212270), which suggests deamination and dehydrocyanation, the following products are hypothesized to form during the thermal decomposition of this compound.

Table 1: Hypothesized Thermal Decomposition Products of this compound and Their Postulated Formation Mechanisms

| Product Name | Chemical Formula | Molar Mass ( g/mol ) | Postulated Formation Mechanism |

| Hydrogen Cyanide | HCN | 27.03 | Dehydrocyanation (elimination of HCN from the parent molecule); fragmentation of larger intermediates. |

| Ammonia | NH₃ | 17.03 | Deamination (loss of the amino group). |

| Methyleneimine | CH₂=NH | 29.04 | Cleavage of the C-C bond. |

| Formaldehyde | CH₂O | 30.03 | Hydrolysis of methyleneimine in the presence of trace water. |

| Methane | CH₄ | 16.04 | Secondary reactions of methyl radicals, potentially formed from the fragmentation of larger intermediates. |

| Succinonitrile (B93025) | NCCH₂CH₂CN | 80.09 | Dimerization of cyanomethyl radicals (•CH₂CN) formed from C-N bond cleavage. |

| Polymeric materials | (C₂H₄N₂)n | Variable | Polymerization of this compound or its reactive intermediates. |

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through a complex network of competing reactions, including unimolecular bond cleavage, elimination reactions, and secondary reactions of the initial products. A proposed logical relationship for the formation of the major products is visualized below.

Caption: Proposed reaction pathways for the thermal decomposition of this compound.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal decomposition products of this compound, a combination of thermal analysis techniques coupled with mass spectrometry is recommended. The following are detailed methodologies for two key experiments.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is ideal for identifying the volatile and semi-volatile organic compounds produced during the rapid thermal decomposition of a sample.

Objective: To separate and identify the thermal decomposition products of this compound at a specific pyrolysis temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 100-500 µg) is placed into a pyrolysis sample cup. Due to the instability of free this compound, it is recommended to use a stable salt form (e.g., this compound hydrochloride) and note any potential influence of the counter-ion on the decomposition process.

-

Pyrolysis: The sample cup is introduced into a micro-furnace pyrolyzer interfaced with a GC-MS system. The pyrolysis is performed under an inert atmosphere (e.g., helium) at a series of temperatures (e.g., 300°C, 500°C, 700°C) to investigate the temperature dependence of the product distribution. A typical pyrolysis time is 10-20 seconds.

-